An In-depth Technical Guide to 3-Amino-1-benzofuran-2-carbonitrile: Structure, Synthesis, and Applications
An In-depth Technical Guide to 3-Amino-1-benzofuran-2-carbonitrile: Structure, Synthesis, and Applications
This guide provides a comprehensive overview of 3-Amino-1-benzofuran-2-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical structure, physicochemical properties, and detailed synthetic methodologies, offering insights into the rationale behind various experimental choices.
Introduction: The Significance of the Benzofuran Scaffold
Benzofurans are a vital class of heterocyclic compounds, with a fused benzene and furan ring system forming their core structure.[1][2] This scaffold is prevalent in numerous natural products and synthetic molecules that exhibit a wide array of biological activities.[3][4] Derivatives of benzofuran have shown promise as antibacterial, antiviral, antitumor, and anti-inflammatory agents, underscoring their importance in pharmaceutical research.[1][3] 3-Amino-1-benzofuran-2-carbonitrile, in particular, serves as a versatile building block for the synthesis of more complex, biologically active molecules.
Molecular Structure and Physicochemical Properties
The structural and chemical properties of 3-Amino-1-benzofuran-2-carbonitrile are fundamental to its reactivity and potential applications.
Structural Elucidation
The molecule consists of a benzofuran core with an amino group at position 3 and a nitrile group at position 2. The IUPAC name for this compound is 3-amino-1-benzofuran-2-carbonitrile.[5]
Table 1: Structural and Chemical Identifiers
| Identifier | Value |
| Molecular Formula | C₉H₆N₂O[5][6] |
| IUPAC Name | 3-amino-1-benzofuran-2-carbonitrile[5] |
| CAS Number | 62208-67-7[5][6] |
| SMILES | C1=CC=C2C(=C1)C(=C(O2)C#N)N[5][6] |
| InChI | InChI=1S/C9H6N2O/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4H,11H2[5] |
| InChIKey | KPLPXBCQZSGRGU-UHFFFAOYSA-N[5] |
Physicochemical Properties
The physicochemical properties of a compound influence its solubility, absorption, and overall behavior in biological systems.
Table 2: Physicochemical Properties of 3-Amino-1-benzofuran-2-carbonitrile
| Property | Value |
| Molecular Weight | 158.16 g/mol [5][6] |
| Boiling Point | 347.3 °C at 760 mmHg[6] |
| Flash Point | 163.8 °C[6] |
| Density | 1.31 g/cm³[6] |
| Topological Polar Surface Area (TPSA) | 62.95 Ų[7] |
| LogP | 1.88668[7] |
Synthesis of 3-Amino-1-benzofuran-2-carbonitrile
The synthesis of 3-Amino-1-benzofuran-2-carbonitrile can be achieved through several strategic approaches. The choice of a particular synthetic route often depends on the availability of starting materials, desired yield, and scalability.
Intramolecular Cyclization via Thorpe-Ziegler Reaction
A primary and efficient method for the synthesis of 3-Amino-1-benzofuran-2-carbonitrile involves the base-catalyzed intramolecular cyclization of 2-(2-cyanophenoxy)acetonitrile. This reaction is a variation of the Thorpe-Ziegler reaction, which is a well-established method for the formation of cyclic ketones from dinitriles.[8] In this case, the reaction yields an enamine, which is the tautomer of the corresponding imine.
Reaction Scheme:
Caption: Synthesis of 3-Amino-1-benzofuran-2-carbonitrile.
Mechanism:
The reaction is initiated by the deprotonation of the α-carbon to one of the nitrile groups by a base, typically a non-nucleophilic base like potassium carbonate. The resulting carbanion then acts as a nucleophile, attacking the carbon of the other nitrile group in an intramolecular fashion to form a five-membered ring. Subsequent tautomerization of the resulting imine yields the stable enamine product, 3-Amino-1-benzofuran-2-carbonitrile.
Caption: Thorpe-Ziegler reaction mechanism.
Experimental Protocol:
A detailed protocol for this synthesis has been reported in the literature.[9]
-
To a solution of 2-(2-cyanophenoxy)acetonitrile in acetonitrile, add potassium carbonate.
-
Heat the reaction mixture to 82°C and stir for 3 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 3-Amino-1-benzofuran-2-carbonitrile.
This method is reported to provide a good yield of the desired product.[9]
Alternative Synthetic Strategies
While the Thorpe-Ziegler cyclization is a direct and effective method, other synthetic strategies for constructing the aminobenzofuran core are worth considering for their versatility and applicability to a broader range of substituted derivatives.
This strategy is particularly useful for the synthesis of fluorinated 3-aminobenzofurans.[10][11] The reaction involves a tandem Nucleophilic Aromatic Substitution (SNAr) and cyclocondensation of a perfluorinated benzonitrile with an α-hydroxycarbonyl compound in the presence of a base like DBU.[10] While not a direct synthesis of the parent 3-Amino-1-benzofuran-2-carbonitrile, this method highlights a powerful approach for generating fluorinated analogs, which are of great interest in medicinal chemistry due to the unique properties conferred by fluorine atoms.
Caption: Tandem SNAr-Cyclocondensation workflow.
A more recent approach involves the copper-catalyzed annulative amination of ortho-alkynylphenols with hydroxylamines.[12] This method provides a direct route to 3-aminobenzofurans and is notable for its mild reaction conditions and the use of readily available starting materials.[12] This umpolung amination strategy offers an alternative to classical methods and can be adapted for the synthesis of a variety of 3-aminobenzofuran derivatives.
Applications in Drug Discovery and Development
The 3-Amino-1-benzofuran-2-carbonitrile core is a valuable pharmacophore in the design of new therapeutic agents. Its derivatives have been investigated for a range of biological activities, making this scaffold a focal point for medicinal chemists. The amino and nitrile functionalities provide convenient handles for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening. The benzofuran moiety itself is found in several clinically used drugs, such as the antiarrhythmic agent amiodarone.[3]
Conclusion
3-Amino-1-benzofuran-2-carbonitrile is a synthetically accessible and highly versatile heterocyclic compound. Its robust synthesis via the Thorpe-Ziegler reaction, coupled with the potential for diverse functionalization, makes it an attractive starting material for the development of novel compounds with potential therapeutic applications. The continued exploration of new synthetic routes and the biological evaluation of its derivatives are likely to yield exciting discoveries in the field of medicinal chemistry.
References
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Ando, K., Tsuji, E., Ando, Y., Kuwata, N., Kunitomo, J. I., Yamashita, M., ... & Ohishi, Y. (2004). Synthesis and evaluation of novel 3-amino-1-benzofuran-2-carbonitrile derivatives as potent and selective inhibitors of phosphodiesterase 4. Organic & Biomolecular Chemistry, 2(4), 625-635. [Link]
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PubChem. (n.d.). 3-Amino-1-benzofuran-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Butler, T., et al. (2015). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances, 5(52), 41757-41767. [Link]
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